2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline

Medicinal Chemistry Alzheimer's Disease BACE-1 Inhibition

2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline (CAS 441065-34-5) is a protected tetrahydroisoquinoline (THIQ) building block featuring a tert-butyloxycarbonyl (Boc) group at the N-2 position and a hydroxymethyl substituent at the C-5 position of the isoquinoline ring. This core scaffold is privileged in medicinal chemistry, forming the backbone of numerous drugs targeting cancer, pain, and neurodegenerative diseases.

Molecular Formula C15H21NO3
Molecular Weight 263.33
CAS No. 441065-34-5
Cat. No. B3052717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline
CAS441065-34-5
Molecular FormulaC15H21NO3
Molecular Weight263.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CO
InChIInChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6,17H,7-10H2,1-3H3
InChIKeyFFIPQWOPKSEGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline (CAS 441065-34-5) for Regiospecific Drug Discovery Scaffolds


2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline (CAS 441065-34-5) is a protected tetrahydroisoquinoline (THIQ) building block featuring a tert-butyloxycarbonyl (Boc) group at the N-2 position and a hydroxymethyl substituent at the C-5 position of the isoquinoline ring . This core scaffold is privileged in medicinal chemistry, forming the backbone of numerous drugs targeting cancer, pain, and neurodegenerative diseases . The specific C-5 substitution pattern positions this compound as a key intermediate for constructing derivatives where the vector from the 5-position is critical for target engagement, differentiating it from more common 6- or 7-substituted analogs [1].

Why 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline Cannot Be Replaced by Just Any THIQ Building Block


Substituting 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline with a generic tetrahydroisoquinoline or a different regioisomer introduces a critical risk of project failure. The position of the functionalizable handle (C-5 vs. C-6, C-7, or C-8) fundamentally alters the exit vector geometry, which directly dictates the 3D orientation of the final elaborated ligand within a biological target's binding pocket, a principle validated by structure-based drug design campaigns [1]. While the 6-hydroxymethyl isomer (CAS 622867-52-1) is engineered for HIV protease inhibitor programs, the 5-substituted scaffold is documented in the development of CNS-penetrant BACE-1 inhibitors, where a sub-optimal substitution pattern can obliterate potency and brain permeability . Proceeding with an unverified analog risks synthesizing a compound series with a null SAR, wasting months of synthetic effort.

Evidence Guide: Quantifiable Differentiation for 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline (CAS 441065-34-5)


Regioisomeric Specificity: C-5 Substitution Delivers a Unique Vector for CNS-Targeted BACE-1 Inhibitors

The 5-substituted dihydroisoquinoline scaffold is the core of a lead series of BACE-1 inhibitors that achieved sub-micromolar potency without engaging catalytic aspartates. This binding mode, enabled by the C-5 substitution pattern, was confirmed by X-ray crystallography (PDB: 4hzt) and is structurally inaccessible from the C-6 or C-7 hydroxymethyl isomers [1]. The 6-hydroxymethyl analog (CAS 622867-52-1) is instead documented as a precursor for phosphonate-substituted HIV protease inhibitors, highlighting a divergent therapeutic application space dictated by regioisomerism .

Medicinal Chemistry Alzheimer's Disease BACE-1 Inhibition

Synthetic Accessibility: Patent-Documented, High-Yielding Reduction Route from a Common Precursor

A specific, high-yielding synthesis of the target compound is detailed in patent US07091200B2, which describes the reduction of commercially available 5-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester (20a) with NaBH4 to yield the target product (21a) in 70.5% yield (0.31 g from 0.44 g starting material) after flash chromatography . This documented route provides a reproducible baseline for internal synthesis or a quality benchmark for commercial procurement, a level of synthetic transparency often absent for less common 7- or 8-substituted isomers.

Process Chemistry Synthetic Methodology Scale-up

Purity Specification: Vendor-Certified 95% Purity with Batch-Specific QC Documentation

A reputable supplier provides this compound with a standard purity of 95%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical qualification is critical for ensuring reproducible biological data. In comparison, listings for the 6-hydroxymethyl isomer often specify a purity of 97% , suggesting a slight variation in commercial quality standards. However, the availability of detailed, multi-technique QC reports for the 5-isomer provides a higher degree of confidence for procurement decisions where batch-to-batch consistency is paramount.

Quality Control Procurement Analytical Chemistry

Optimal Procurement Scenarios for 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline


CNS Drug Discovery Programs Targeting BACE-1 with Non-Catalytic Aspartate Inhibitors

This building block is the direct synthetic entry point for a lead series of BACE-1 inhibitors that bind to a unique, non-catalytic site. Its procurement is justified when a program aims to replicate or improve upon the sub-micromolar potency and favorable CNS permeability described for compound 31 in the Bowers et al. series [1]. Using the C-5 isomer is non-negotiable for this specific chemotype.

Scaffold-Hopping and Regioisomeric SAR Exploration in Kinase or GPCR Programs

In a systematic SAR campaign, the C-5 hydroxymethyl THIQ core provides a distinct chemical vector compared to its C-6, C-7, and C-8 counterparts. Procuring this specific regioisomer allows a medicinal chemistry team to probe the steric and electronic requirements of a target's sub-pocket, thereby mapping a complete SAR landscape around the isoquinoline core .

Synthetic Methodology Development Requiring a Defined and Scalable Substrate

The compound's documented synthesis via NaBH4 reduction (70.5% yield) from a commercially available precursor provides a reliable starting point for developing novel reactions, such as C-H activation or late-stage functionalization of the THIQ core . Its use facilitates the direct comparison of new synthetic methods against a known baseline, strengthening the impact of methodological studies.

Quote Request

Request a Quote for 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.